molecular formula C19H14ClFN2O3 B14854450 4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide

4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide

Cat. No.: B14854450
M. Wt: 372.8 g/mol
InChI Key: UIODONXCPLFFQJ-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14ClFN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

4-chloro-N-[3-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]benzamide

InChI

InChI=1S/C19H14ClFN2O3/c20-14-5-3-13(4-6-14)18(25)22-23-10-9-17(24)16(19(23)26)11-12-1-7-15(21)8-2-12/h1-10,24H,11H2,(H,22,25)

InChI Key

UIODONXCPLFFQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CN(C2=O)NC(=O)C3=CC=C(C=C3)Cl)O)F

Origin of Product

United States

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